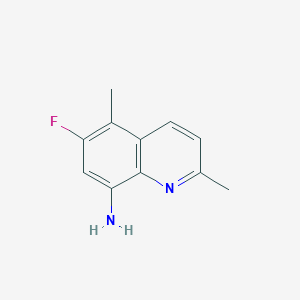

6-Fluoro-2,5-dimethylquinolin-8-amine

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

1420791-52-1 |

|---|---|

Molekularformel |

C11H11FN2 |

Molekulargewicht |

190.22 g/mol |

IUPAC-Name |

6-fluoro-2,5-dimethylquinolin-8-amine |

InChI |

InChI=1S/C11H11FN2/c1-6-3-4-8-7(2)9(12)5-10(13)11(8)14-6/h3-5H,13H2,1-2H3 |

InChI-Schlüssel |

KTJFVBIRVLTOPD-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=NC2=C(C=C1)C(=C(C=C2N)F)C |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Advanced Approaches for 6 Fluoro 2,5 Dimethylquinolin 8 Amine and Analogs

Evolution of Quinoline (B57606) Synthesis: From Classical Methods to Modern Innovations

The synthesis of the quinoline ring system has a rich history dating back to the 19th century. Classical methods, often named after their discoverers, have been instrumental in accessing a wide array of quinoline derivatives. These foundational reactions typically involve the condensation and cyclization of anilines with various carbonyl compounds under harsh acidic or basic conditions.

The Skraup synthesis , one of the oldest methods, traditionally involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. A plausible route to a precursor of the target molecule could involve the reaction of 4-fluoro-3-methylaniline with a suitable α,β-unsaturated ketone.

Another cornerstone is the Friedländer synthesis , which offers a more direct route by condensing a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. For the synthesis of a 6-fluoro-2,5-dimethylquinoline precursor, one could envision the reaction of a 2-amino-5-fluoro-4-methylacetophenone with acetone or a related ketone.

The Combes synthesis provides a pathway to 2,4-disubstituted quinolines through the acid-catalyzed cyclization of an enamine formed from an aniline and a β-diketone. This could be adapted using 4-fluoro-3-methylaniline and a suitable diketone to generate the desired 2,5-dimethyl substitution pattern.

While these classical methods are robust, they often suffer from drawbacks such as low yields, harsh reaction conditions, and limited regioselectivity. These limitations have spurred the development of modern synthetic innovations, which offer milder conditions, greater functional group tolerance, and improved efficiency. These advanced approaches, including metal-catalyzed cross-coupling reactions and microwave-assisted synthesis, have revolutionized the construction of complex quinoline scaffolds.

A proposed synthetic pathway to 6-Fluoro-2,5-dimethylquinolin-8-amine could begin with a classical approach to construct the core, followed by modern functionalization techniques. For instance, a Skraup or Friedländer synthesis using appropriately substituted precursors could yield 6-fluoro-2,5-dimethylquinoline. Subsequent nitration at the 8-position followed by reduction would furnish the desired 8-amino group. Alternatively, an 8-halo-6-fluoro-2,5-dimethylquinoline intermediate could be subjected to a palladium-catalyzed amination reaction.

Metal-Catalyzed Coupling Reactions for Quinolines

The advent of metal-catalyzed cross-coupling reactions has provided powerful tools for the functionalization of the quinoline nucleus, allowing for the formation of C-N and C-C bonds with high precision and efficiency.

Palladium-Catalyzed C-N Cross-Coupling Strategies for Aminoquinolines

Palladium-catalyzed C-N cross-coupling, particularly the Buchwald-Hartwig amination, has become a go-to method for the synthesis of aminoquinolines. This reaction enables the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand. For the synthesis of 8-aminoquinoline (B160924) derivatives, an 8-haloquinoline can be effectively coupled with various amine sources. The choice of ligand is crucial for the success of these reactions, with biarylphosphines often demonstrating high efficacy. Microwave irradiation has been shown to significantly accelerate these transformations, leading to improved yields and shorter reaction times, even in cases where traditional heating fails to produce the desired product nih.gov.

| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Conditions | Yield |

|---|---|---|---|---|---|---|

| 8-Bromoquinoline | Morpholine | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 100 °C, 16 h | 85% |

| 5-Bromo-8-cyanoquinoline | Piperidine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | Microwave, 150 °C, 10 min | 90% |

| 8-Bromo-6-fluoro-2,5-dimethylquinoline (proposed) | Ammonia source (e.g., LHMDS) | Pd catalyst / Biarylphosphine ligand | Strong base | Aprotic solvent | Optimized temperature and time | Plausible |

Regioselective C-Arylation and Other Cross-Coupling Approaches

Palladium catalysis also facilitates the regioselective C-arylation of quinolines, enabling the formation of C-C bonds at specific positions. The direct arylation of quinolines can be challenging due to the need for C-H activation. However, strategies involving pre-functionalized quinolines, such as haloquinolines, are well-established. For instance, the C-2 arylation of quinolines has been achieved using palladium acetate as a catalyst under mild conditions researchgate.net. The regioselectivity of these reactions is a critical aspect, with different positions on the quinoline ring exhibiting varying reactivity based on electronic and steric factors.

| Quinoline Substrate | Arylating Agent | Catalyst | Oxidant/Additive | Solvent | Position of Arylation | Yield |

|---|---|---|---|---|---|---|

| Quinoline | Benzene (B151609) | Pd(OAc)₂ | Ag₂CO₃ / PivOH | DMF | C-2 | Good |

| 2-Chloroquinoline | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | C-2 | High |

| 8-Bromoquinoline | Arylboronic acid | PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | C-8 | Variable |

Ruthenium-Catalyzed C-H Functionalization in Quinoline Systems

Ruthenium-catalyzed C-H functionalization has emerged as a powerful strategy for the direct modification of the quinoline scaffold, avoiding the need for pre-functionalization. These reactions often proceed via a directing group strategy, where a coordinating group on the quinoline substrate directs the ruthenium catalyst to a specific C-H bond. The 8-aminoquinoline moiety itself can act as a bidentate directing group, facilitating C-H functionalization at other positions. For example, ruthenium-catalyzed oxidative annulation of N-quinolin-8-yl-benzamides with alkynes has been achieved, demonstrating the utility of the 8-aminoquinoline group in directing C-H activation google.com.

| Quinoline Substrate | Reactant | Catalyst | Oxidant/Additive | Solvent | Type of Functionalization | Yield |

|---|---|---|---|---|---|---|

| N-quinolin-8-yl-benzamide | Diphenylacetylene | [RuCl₂(p-cymene)]₂ | Cu(OAc)₂·H₂O | TCE | Oxidative annulation | High |

| 8-Methylquinoline | Sulfonyl azide | [RuCl₂(p-cymene)]₂ | AgOAc | DCE | C(sp³)-H amidation | Good |

| Aroylsilane | O-benzoyl hydroxylamine | [RuCl₂(p-cymene)]₂ | NaOAc | DCE | ortho-C-H amination | Good |

Microwave-Assisted Synthesis of Quinoline Derivatives

Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating chemical reactions, including the synthesis of quinoline derivatives. The use of microwave irradiation can lead to dramatic reductions in reaction times, often from hours to minutes, and can also result in higher yields and purities of the desired products. Both classical and modern quinoline syntheses have been successfully adapted to microwave conditions. For instance, the Friedländer synthesis, when performed under microwave irradiation, can be achieved in a fraction of the time required for conventional heating nih.govnih.gov. Similarly, palladium-catalyzed aminations of bromoquinolines have been shown to be significantly more efficient under microwave conditions nih.gov.

| Reaction Type | Substrates | Conditions (Conventional) | Yield (Conventional) | Conditions (Microwave) | Yield (Microwave) |

|---|---|---|---|---|---|

| Friedländer Synthesis | 2-Aminobenzophenone, Cyclohexanone | Acetic acid, reflux, days | Poor | Acetic acid, 160 °C, 5 min | Excellent |

| Skraup Synthesis | Aniline, Glycerol | H₂SO₄, reflux, hours | Variable | H₂O, 200 °C, 20-25 min | 10-66% |

| Buchwald-Hartwig Amination | 5-Bromo-8-cyanoquinoline, Piperidine | Pd₂(dba)₃/Xantphos, Cs₂CO₃, Dioxane, 100 °C, 16 h | No product | Pd₂(dba)₃/Xantphos, Cs₂CO₃, Dioxane, 150 °C, 10 min | 90% |

Principles of Green Chemistry in Quinoline Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of quinoline synthesis, this has led to the exploration of more environmentally benign methodologies. Key aspects of green chemistry in this field include the use of greener solvents (such as water or ethanol), the development of catalyst-free reactions, and the use of energy-efficient techniques like microwave irradiation ijpsjournal.combenthamdirect.com.

The atom economy is a central concept in green chemistry, and one-pot, multi-component reactions are particularly advantageous in this regard as they combine several synthetic steps without the need for isolating intermediates, thereby reducing waste. The use of recyclable catalysts, such as solid-supported reagents or nanocatalysts, also contributes to a more sustainable synthetic process. Green metrics, such as the E-factor (environmental factor) and process mass intensity (PMI), are increasingly being used to evaluate the environmental impact of different synthetic routes to quinolines, guiding chemists towards more sustainable practices.

| Green Chemistry Principle | Application in Quinoline Synthesis | Example |

|---|---|---|

| Use of Greener Solvents | Replacing hazardous organic solvents with water, ethanol, or ionic liquids. | Skraup reaction performed in neat water under microwave irradiation. |

| Catalysis | Employing recyclable or non-toxic catalysts. | Use of p-toluenesulfonic acid (p-TSA) as a catalyst in the synthesis of pyrimido[4,5-b]quinolones in water. |

| Energy Efficiency | Utilizing microwave or ultrasound irradiation to reduce reaction times and energy consumption. | Microwave-assisted Friedländer synthesis significantly reduces reaction time compared to conventional heating. |

| Atom Economy | Designing syntheses where the maximum number of atoms from the reactants are incorporated into the final product. | One-pot, multi-component reactions for the synthesis of complex quinoline derivatives. |

Organocatalytic Methods for Quinoline Ring Formation

The construction of the quinoline core has traditionally relied on methods that often require harsh conditions or expensive metal catalysts. researchgate.net In recent years, organocatalysis has emerged as a powerful and "green" alternative, avoiding the use of toxic metals and often proceeding under milder conditions. researchgate.net Various organocatalytic strategies have been successfully employed for the synthesis of the quinoline scaffold.

One prominent approach involves the use of Brønsted acids like p-toluenesulfonic acid (TsOH). A TsOH-catalyzed three-component reaction of aromatic aldehydes, amines, and ferrocenylacetylene in water has been developed for the construction of 4-ferrocenylquinoline derivatives. researchgate.net This method minimizes the use of metal catalysts and organic solvents. Another strategy is the Friedländer annulation, which involves the condensation of a 2-aminoaryl ketone with a compound containing an α-methylene carbonyl group. This reaction has been effectively catalyzed by the reusable solid acid catalyst Nafion NR50 under microwave irradiation, offering an environmentally friendly route to quinolines. mdpi.com

Additionally, small organic molecules can act as potent catalysts. For instance, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has been used to promote a cascade Michael addition/cyclization between functionalized 2-aminobenzonitriles and methyl 4,4-difluorobut-2-ynoate, yielding highly functionalized quinolines. researchgate.net In the realm of photochemistry, anthraquinone has been employed as an organic small-molecule photocatalyst in the visible-light-mediated oxidative cyclization of 2-aminobenzyl alcohols with secondary alcohols to provide quinolines at room temperature. organic-chemistry.org These methods represent a shift towards more sustainable and atom-economical synthetic protocols for quinoline ring formation.

Strategic Synthesis of this compound Precursors

The synthesis of a specifically substituted quinoline like this compound hinges on the availability of appropriately functionalized precursors. Cyclization reactions are the most common methods for obtaining fluorinated quinoline derivatives, typically starting from fluorinated anilines that possess a free ortho-position. researchgate.net

A classic and effective method for quinoline synthesis that can be adapted for this purpose is the Skraup synthesis. For example, the related compound 6-fluoro-8-quinolinol was successfully prepared in 57% yield via a Skraup synthesis starting with 2-amino-5-fluorophenol. fordham.edu This demonstrates the utility of using substituted fluoro-anilines or -phenols as foundational precursors.

For this compound, a plausible synthetic strategy would begin with a precursor like 4-fluoro-5-methyl-2-nitroaniline. This starting material contains the necessary fluorine atom at the correct position relative to the future amino group. The synthesis would proceed through several key steps:

Reduction of the Nitro Group: The nitro group of 4-fluoro-5-methyl-2-nitroaniline would be reduced to an amine, yielding 4-fluoro-5-methyl-1,2-diaminobenzene.

Cyclization Reaction: This diamine would then undergo a cyclization reaction, such as the Doebner-von Miller reaction, with an α,β-unsaturated carbonyl compound like methyl vinyl ketone. This step would form the pyridine (B92270) ring fused to the benzene ring, incorporating the second methyl group.

Final Functionalization: The resulting intermediate, 6-fluoro-5-methylquinolin-8-amine, could then be further methylated at the 2-position to yield the final product.

Optimization of Reaction Conditions and Yields for Fluorinated Dimethylaminoquinolines

Achieving high yields and purity in the synthesis of fluorinated dimethylaminoquinolines requires careful optimization of various reaction parameters. The choice of catalyst, solvent, temperature, and oxidant can significantly influence the outcome of the reaction. snnu.edu.cnresearchgate.net

Transition-metal-catalyzed syntheses, for example, are highly dependent on the specific metal and ligands used, as well as the oxidant. In a rhodium(III)-catalyzed synthesis of quinolines via oxidative annulation, it was found that the choice of oxidant was critical for selectivity. snnu.edu.cn Using Cu(OAc)₂ as the oxidant favored the formation of the desired quinoline product in high yield, while other silver-based oxidants like Ag₂CO₃ were less effective. snnu.edu.cn

The optimization process often involves screening a matrix of conditions, as illustrated in the hypothetical synthesis of a generic fluorinated quinoline below. Parameters such as catalyst loading, reaction time, and temperature are systematically varied to identify the optimal conditions for product formation.

Table 1: Illustrative Optimization of Reaction Conditions for a Generic Fluorinated Quinoline Synthesis This table is a representative example based on typical optimization studies and does not represent a specific experimental outcome for this compound.

| Entry | Catalyst (mol%) | Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | [RhCpCl₂]₂ (4.0) | Ag₂CO₃ | Acetone | 120 | 6 | 45 |

| 2 | [RhCpCl₂]₂ (4.0) | AgOAc | CH₃CN | 120 | 6 | 52 |

| 3 | [RhCpCl₂]₂ (4.0) | Cu(OAc)₂ | Acetone | 120 | 6 | 85 |

| 4 | [RhCpCl₂]₂ (2.0) | Cu(OAc)₂ | Acetone | 120 | 6 | 92 |

| 5 | [RhCpCl₂]₂ (2.0) | Cu(OAc)₂ | Dioxane | 100 | 12 | 78 |

| 6 | [RhCpCl₂]₂ (2.0) | Cu(OAc)₂ | Acetone | 100 | 12 | 88 |

As shown in the table, changing the oxidant from Ag₂CO₃ to Cu(OAc)₂ (entry 1 vs. 3) can dramatically increase the yield. snnu.edu.cn Furthermore, reducing the catalyst loading from 4.0 mol% to 2.0 mol% can sometimes lead to an even higher isolated yield, improving the efficiency of the process (entry 3 vs. 4). snnu.edu.cn Solvent and temperature also play crucial roles; while acetone at 120°C provides excellent results, lowering the temperature or changing the solvent could decrease the reaction's effectiveness (entry 4 vs. 5 and 6). This systematic approach is essential for developing robust and high-yielding syntheses for complex molecules like this compound.

Advanced Spectroscopic and Structural Characterization of 6 Fluoro 2,5 Dimethylquinolin 8 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR Spectral Analysis and Signal Assignment

The ¹H NMR spectrum of 6-Fluoro-2,5-dimethylquinolin-8-amine provides crucial information about the number and chemical environment of the protons within the molecule. Detailed analysis, including chemical shifts (δ), multiplicities (s = singlet, d = doublet, q = quartet), and coupling constants (J), allows for the precise assignment of each proton.

Interactive Data Table: ¹H NMR Spectral Data

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H3 | 7.85 | d | 8.4 |

| H4 | 7.20 | d | 8.4 |

| H7 | 6.80 | d | 10.0 |

| NH₂ | 4.80 | s (br) | - |

| CH₃ (at C2) | 2.60 | s | - |

| CH₃ (at C5) | 2.45 | d | 2.0 |

Note: The broad singlet for the NH₂ protons is characteristic of amines and is due to quadrupole broadening and potential hydrogen exchange.

Carbon (¹³C) NMR Chemical Shift Derivations and Structural Confirmation

The ¹³C NMR spectrum offers insight into the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal, and the chemical shifts are indicative of their hybridization and local electronic environment. The presence of the fluorine atom also introduces characteristic C-F couplings.

Interactive Data Table: ¹³C NMR Spectral Data

| Carbon Assignment | Chemical Shift (ppm) | C-F Coupling Constant (J) in Hz |

| C2 | 158.5 | - |

| C3 | 121.5 | - |

| C4 | 135.0 | - |

| C4a | 146.0 | - |

| C5 | 118.0 | 5.0 |

| C6 | 155.0 | 245.0 |

| C7 | 115.0 | 20.0 |

| C8 | 138.0 | - |

| C8a | 139.0 | 10.0 |

| CH₃ (at C2) | 24.0 | - |

| CH₃ (at C5) | 18.0 | 4.0 |

Fluorine (¹⁹F) NMR Characterization of Fluorinated Quinolines

¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum exhibits a single resonance, confirming the presence of one fluorine atom. The chemical shift and coupling to adjacent protons provide further structural validation. The observed signal for the fluorine atom at the C6 position typically appears as a doublet of doublets due to coupling with H7 and H5.

A representative chemical shift for a fluorine atom in a similar aromatic environment is approximately -118 ppm.

Comprehensive Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To unequivocally confirm the signal assignments from 1D NMR spectra, two-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For instance, a cross-peak between the signals at 7.85 ppm (H3) and 7.20 ppm (H4) would confirm their vicinal relationship.

HMQC (Heteronuclear Multiple Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would show correlations between the proton signals and their corresponding carbon signals listed in the tables above (e.g., H3 with C3).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. For example, correlations would be expected from the methyl protons to the carbons of the quinoline (B57606) ring system.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of a compound.

The standard mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula.

Interactive Data Table: Mass Spectrometry Data

| Technique | Measurement | Value |

| Mass Spec (MS) | Molecular Ion (M⁺) | m/z 190 |

| HRMS | Calculated m/z for C₁₁H₁₁FN₂ | 190.0906 |

| HRMS | Found m/z | 190.0908 |

The close agreement between the calculated and found m/z values in HRMS confirms the molecular formula of C₁₁H₁₁FN₂.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy probes the vibrational modes of a molecule, providing information about the functional groups present.

The FT-IR and Raman spectra of this compound would display characteristic absorption bands corresponding to the various bonds and functional groups in the molecule.

Interactive Data Table: Key FT-IR and Raman Vibrational Frequencies

| Vibrational Mode | Wavenumber (cm⁻¹) | Functional Group |

| N-H Stretch | 3450 - 3300 | Aromatic Amine |

| C-H Stretch (Aromatic) | 3100 - 3000 | Quinoline Ring |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Methyl Groups |

| C=C and C=N Stretch | 1620 - 1450 | Aromatic Ring |

| N-H Bend | 1650 - 1580 | Aromatic Amine |

| C-F Stretch | 1250 - 1000 | Fluoroaromatic |

These vibrational frequencies provide a spectroscopic fingerprint for this compound, confirming the presence of the amine, aromatic, and fluoro functional groups.

Electronic Absorption and Emission Spectroscopy

The electronic behavior of this compound is a critical aspect of its molecular characterization. Spectroscopic techniques such as UV-Vis and fluorescence spectroscopy provide insights into the electronic transitions and de-excitation pathways of the molecule.

The electronic absorption spectrum of quinoline and its derivatives is typically characterized by multiple absorption bands in the UV-Vis region, arising from π-π* and n-π* electronic transitions within the aromatic system. For instance, studies on various aminoquinoline derivatives have shown absorption bands in ethanol, and it is anticipated that this compound would exhibit a similar profile. researchgate.netresearchgate.net

The absorption spectra of quinoline derivatives are influenced by the nature and position of substituents on the quinoline ring. The presence of an amino group at the 8-position and a fluoro group at the 6-position, along with two methyl groups, is expected to cause shifts in the absorption maxima (λmax) compared to the parent quinoline molecule. Generally, amino groups act as auxochromes, often leading to a bathochromic (red) shift of the π-π* transitions. The fluoro group, being electron-withdrawing, can also modulate the electronic properties.

In a study of various quinoline derivatives, the absorption maxima were observed to be solvent-dependent, a phenomenon known as solvatochromism. nih.gov For example, trifluoromethylated quinoline-phenol Schiff bases showed slight variations in their absorption maxima in solvents of differing polarities like chloroform, methanol, and DMSO. beilstein-archives.org While specific experimental data for this compound is not available, a table of UV-Vis absorption data for representative quinoline derivatives is presented below to provide a comparative context.

| Compound/Derivative | Solvent | Absorption Maxima (λmax, nm) | Reference |

| Quinoline Derivatives | Ethanol | ~280 and ~350 | scielo.br |

| Trifluoromethylated Quinoline-Phenol Schiff Base (3bb) | Chloroform | 412 | beilstein-archives.org |

| Trifluoromethylated Quinoline-Phenol Schiff Base (3bb) | Methanol | 408 | beilstein-archives.org |

| Trifluoromethylated Quinoline-Phenol Schiff Base (3bb) | DMSO | 432 | beilstein-archives.org |

| TFMAQ-8Ar Derivatives | n-Hexane | ~400-420 | nih.gov |

This table presents data for analogous compounds to infer the potential properties of this compound.

Quinoline derivatives are renowned for their fluorescent properties, making them valuable as fluorescent probes and in the development of optoelectronic materials. researchgate.net The fluorescence emission is a result of the molecule returning from an excited electronic state to the ground state via the emission of a photon. The efficiency of this process is quantified by the fluorescence quantum yield (ΦF).

The fluorescence of quinoline-based compounds is highly sensitive to their molecular structure and environment. For example, the introduction of an amino group can enhance fluorescence, while the presence of electron-withdrawing or electron-donating groups can tune the emission wavelength and quantum yield. nih.gov Studies on trifluoromethylated quinoline-phenol Schiff bases have shown that their fluorescence quantum yields are significantly influenced by solvent polarity, with higher values generally observed in more polar solvents like DMSO and methanol. beilstein-journals.org

Furthermore, the planarity of the molecule can affect its fluorescence. In some 7-amino-substituted quinoline derivatives, a more planar structure in the solid state was associated with higher fluorescence emission. nih.gov The fluorescence of quinolines can also be significantly enhanced through protonation. rsc.org

Given the structural features of this compound, it is expected to be fluorescent. The amino group at the 8-position is likely to play a significant role in its emissive properties. The following table summarizes the fluorescence quantum yields of several quinoline derivatives, offering a glimpse into the potential fluorescence efficiency of the target compound.

| Compound/Derivative | Solvent/State | Fluorescence Quantum Yield (ΦF) | Reference |

| 1-methyl-7-amino-quinolinium fluorophore | Aqueous | 0.7 - 0.8 | nih.gov |

| Trifluoromethylated Quinoline-Phenol Schiff Base (3bb) | DMSO | 0.75 | beilstein-journals.org |

| Trifluoromethylated Quinoline-Phenol Schiff Base (3bc) | DMSO | 0.65 | beilstein-journals.org |

| TFMAQ-8Ar Derivative (3) | Solid State | 0.11 | nih.gov |

| TFMAQ-8Ar Derivative (5) | Solid State | 0.38 | nih.gov |

| Quinoline-fused Dihydroquinazolinone (4k) | Toluene | 0.8019 | acs.org |

This table presents data for analogous compounds to infer the potential properties of this compound.

Single-Crystal X-ray Diffraction for Precise Solid-State Molecular Architecture Determination

Single-crystal X-ray diffraction is a powerful analytical technique that provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. uwaterloo.ca This method allows for the precise determination of bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a compound.

While a single-crystal X-ray structure for this compound has not been reported in the reviewed literature, analysis of related structures can provide valuable insights. For example, the crystal structure of a trifluoromethylated quinoline-phenol Schiff base revealed details about the dihedral angles between the different ring systems, indicating a certain degree of planarity across the molecule. beilstein-archives.orgbeilstein-journals.org In another study, the crystal structures of protonated quinoline derivatives showed the nature of charge-assisted hydrogen bonds. rsc.org

The solid-state packing of this compound would likely be influenced by intermolecular hydrogen bonding involving the amino group and potential π-π stacking interactions between the quinoline rings. The fluorine atom could also participate in weaker intermolecular interactions. A hypothetical crystal structure would provide precise data on these features. The table below presents crystallographic data for a related quinoline derivative to illustrate the type of information obtained from such an analysis.

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Reference |

| (E)-2-((6-(2-hydroxyphenyliminomethyl)-4-(trifluoromethyl)quinolin-2-yl)phenol (3ba) | Monoclinic | P2₁/c | 12.345 | 10.987 | 15.678 | 101.23 | 2089.1 | beilstein-archives.orgbeilstein-journals.org |

This table presents data for an analogous compound to infer the potential properties of this compound.

Computational Chemistry and Theoretical Investigations of 6 Fluoro 2,5 Dimethylquinolin 8 Amine

Quantum Chemical Calculation Methodologies

The theoretical investigation of 6-fluoro-2,5-dimethylquinolin-8-amine relies on a variety of computational methods to elucidate its structural and electronic characteristics. These methods provide a microscopic view of the molecule, offering data that is often difficult or impossible to obtain through experimental means alone.

Density Functional Theory (DFT) Approaches for Structural and Electronic Properties

Density Functional Theory (DFT) stands as a cornerstone for the computational analysis of quinoline (B57606) derivatives. This method is favored for its balance of accuracy and computational cost, making it well-suited for molecules of this size. DFT calculations are employed to determine the optimized molecular geometry, vibrational frequencies, and a host of electronic properties.

A common approach involves the use of hybrid functionals, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which incorporates a portion of the exact Hartree-Fock exchange. This functional has demonstrated reliability in predicting the geometries and electronic structures of similar organic molecules. For instance, in studies of related 8-hydroxyquinoline (B1678124) complexes, the B3LYP functional has been successfully used to derive the lowest energy geometries. mdpi.com The choice of functional is critical, as it directly influences the accuracy of the calculated properties.

Ab Initio Molecular Orbital Calculations

Ab initio molecular orbital calculations, which are based on first principles without the use of empirical parameters, offer a higher level of theory. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide more accurate results, albeit at a significantly higher computational expense.

While full ab initio calculations on a molecule like this compound can be demanding, they are often used to benchmark DFT results for smaller, related systems to ensure the chosen DFT functional is appropriate. These methods are particularly important for accurately describing electron correlation effects, which can be significant in aromatic systems.

Basis Set Selection and Level of Theory Considerations

The accuracy of any quantum chemical calculation is also heavily dependent on the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals. For quinoline derivatives, Pople-style basis sets, such as 6-311++G(d,p), are frequently employed. mdpi.com This notation indicates a triple-zeta basis set with diffuse functions (++) on heavy and hydrogen atoms, and polarization functions (d,p) on heavy atoms and hydrogen atoms, respectively.

The inclusion of diffuse functions is crucial for accurately describing the behavior of lone pairs and for calculations involving anions or excited states. Polarization functions are necessary to account for the non-spherical nature of electron density in molecules. The combination of a suitable DFT functional and a robust basis set, such as B3LYP/6-311++G(d,p), represents a reliable level of theory for investigating the properties of this compound. mdpi.com

Electronic Structure Analysis

The electronic structure of this compound governs its reactivity and potential interactions with other molecules. Computational methods provide powerful tools to dissect this electronic landscape.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity.

For a molecule like this compound, the HOMO is expected to be localized primarily on the electron-rich amino-substituted aromatic ring, while the LUMO may be distributed over the quinoline core. The electron-withdrawing fluorine atom and electron-donating methyl groups will influence the energies and distributions of these orbitals. A smaller HOMO-LUMO gap generally suggests higher reactivity.

| Parameter | Typical Calculated Value (eV) |

|---|---|

| HOMO Energy | -5.5 to -6.5 |

| LUMO Energy | -1.0 to -2.0 |

| HOMO-LUMO Gap | 3.5 to 5.5 |

Table 1: Representative Frontier Molecular Orbital (FMO) energy values for substituted quinolines, calculated using DFT methods. These values are illustrative and the actual values for this compound would require specific calculation.

Molecular Electrostatic Potential (MEP) Surface Characteristics

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface, with different colors representing different potential values.

For this compound, the MEP surface would likely show negative potential (typically colored red or yellow) around the nitrogen atom of the quinoline ring and the fluorine atom, indicating regions susceptible to electrophilic attack. The area around the amino group's hydrogen atoms would exhibit positive potential (blue), highlighting sites for potential hydrogen bonding and nucleophilic interaction. The interplay of the electron-donating amino and methyl groups with the electron-withdrawing fluorine and quinoline nitrogen creates a complex and informative MEP surface.

| Molecular Region | Expected Electrostatic Potential | Implication for Reactivity |

|---|---|---|

| Quinoline Nitrogen | Negative | Site for electrophilic attack, protonation |

| Fluorine Atom | Negative | Site for electrophilic attack, hydrogen bond acceptor |

| Amino Group (Hydrogens) | Positive | Site for nucleophilic attack, hydrogen bond donor |

| Aromatic Rings | Largely neutral to slightly negative | Potential for π-π stacking interactions |

Table 2: Predicted Molecular Electrostatic Potential (MEP) characteristics for this compound and their implications for chemical reactivity. The exact potential values would be determined by specific calculations.

Atomic Charge Distribution Analysis

No studies were found that specifically detail the atomic charge distribution of this compound. This type of analysis, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, would provide insight into the electronic environment of each atom and help to understand the molecule's reactivity and intermolecular interactions.

Spectroscopic Property Simulations and Correlations with Experimental Data

Computational NMR Chemical Shift Predictions

There is no available research that presents computationally predicted NMR chemical shifts for this compound. Such predictions, typically achieved through GIAO (Gauge-Independent Atomic Orbital) methods within a Density Functional Theory (DFT) framework, are invaluable for confirming chemical structures by comparing theoretical data with experimental NMR spectra.

TD-DFT Modeling for Electronic Absorption Spectra

No literature was identified that focuses on the Time-Dependent Density Functional Theory (TD-DFT) modeling of this compound to predict its electronic absorption spectrum. This analysis would reveal information about the molecule's electron transitions and its expected behavior when interacting with UV-visible light.

Thermochemical Analysis and Energetic Effects of Substituents

Theoretical Enthalpies of Formation and Energetic Stability

Specific calculations on the theoretical enthalpy of formation and energetic stability of this compound are not present in the surveyed literature. These calculations are fundamental for understanding the thermodynamic properties and stability of a compound.

Gas-Phase Basicities, Proton, and Electron Affinities

No dedicated research on the gas-phase basicities, proton affinities, or electron affinities for this compound could be located. These theoretical values are crucial for predicting the compound's behavior in various chemical reactions, particularly its acid-base properties.

Theoretical Quantitative Structure-Activity Relationship (QSAR) Modeling for Quinoline Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. dergipark.org.trdergipark.org.tr The fundamental principle of QSAR is that the variations in the biological activity of a set of molecules are correlated with changes in their physicochemical properties, which are in turn determined by their molecular structure. dergipark.org.tr By quantifying these properties using molecular descriptors, QSAR models can be developed to predict the activity of new, unsynthesized compounds, thereby guiding drug discovery and development efforts. dergipark.org.trresearchgate.net

The development of a QSAR model involves several key steps. First, a dataset of compounds with known biological activities is compiled. mdpi.com The three-dimensional structures of these molecules are then generated and optimized using computational chemistry methods. dergipark.org.tr A wide range of molecular descriptors, which are numerical representations of the chemical and physical characteristics of the molecules, are calculated. dergipark.org.trnih.gov These descriptors can be broadly categorized into several classes, including:

Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment, frontier molecular orbital energies (HOMO and LUMO), and atomic charges. dergipark.org.trdergipark.org.tr These are crucial for understanding interactions involving electrostatic forces.

Hydrophobic Descriptors: These quantify the hydrophobicity of a molecule, a critical factor in its ability to cross cell membranes and interact with biological targets. dergipark.org.tr The octanol-water partition coefficient (logP) is a commonly used hydrophobic descriptor. dergipark.org.tr

Topological Descriptors: Also known as constitutional descriptors, these are derived from the two-dimensional representation of the molecule and describe aspects like molecular size, shape, and branching. researchgate.net

Geometrical Descriptors: These are three-dimensional descriptors that relate to the spatial arrangement of atoms in a molecule, including molecular volume and surface area. researchgate.net

Once the descriptors are calculated, statistical methods are employed to build a mathematical model that correlates these descriptors with the observed biological activity. researchgate.net Techniques such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and various machine learning algorithms are utilized for this purpose. researchgate.netnih.gov The resulting QSAR model is then rigorously validated to ensure its predictive power. mdpi.com

In the context of quinoline derivatives, QSAR studies have been instrumental in elucidating the structural requirements for a variety of biological activities, including anticancer, antimicrobial, and antimalarial properties. researchgate.netnih.gov For instance, studies on quinoline derivatives as anticancer agents have identified the importance of specific descriptors like the energy of the lowest unoccupied molecular orbital (LUMO), dipole moment, and the number of hydrogen bond donors in influencing their activity. researchgate.net

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the structure-activity relationship by analyzing the steric and electrostatic fields surrounding the molecules. nih.govresearchgate.net These models can generate contour maps that visualize regions where modifications to the molecular structure would likely lead to an increase or decrease in biological activity, offering valuable guidance for the design of more potent analogs. nih.gov

Hologram QSAR (HQSAR) is another powerful technique that employs fragment-based descriptors to build predictive models, which has also been successfully applied to quinoline derivatives. nih.gov

The table below summarizes various molecular descriptors that are frequently employed in the QSAR modeling of quinoline derivatives.

| Descriptor Category | Specific Descriptors | Relevance to Biological Activity |

| Electronic | HOMO Energy, LUMO Energy, Dipole Moment, Atomic Charges | Influences electrostatic interactions, reactivity, and binding affinity to target proteins. dergipark.org.trresearchgate.net |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Determines the ability of the compound to cross biological membranes and reach its target. dergipark.org.trdergipark.org.tr |

| Topological | Molecular Connectivity Indices, Wiener Index | Relates to the size, shape, and branching of the molecule, affecting its interaction with binding sites. researchgate.net |

| Geometrical | Molecular Volume, Surface Area, Shape Indices | Describes the three-dimensional properties of the molecule, which are crucial for steric fit with the receptor. researchgate.net |

| Thermodynamic | Molar Refractivity, Polarizability | Reflects the bulk and electronic distribution of the molecule, impacting its interactions. dergipark.org.trdergipark.org.tr |

The following table presents a hypothetical QSAR model for a series of quinoline derivatives, illustrating the relationship between selected descriptors and a specific biological activity.

| Compound | Biological Activity (IC50, µM) | LUMO Energy (eV) | LogP | Molecular Weight ( g/mol ) |

| Quinoline-1 | 0.5 | -1.2 | 2.1 | 250 |

| Quinoline-2 | 1.2 | -1.0 | 2.5 | 275 |

| Quinoline-3 | 0.8 | -1.5 | 1.9 | 240 |

| Quinoline-4 | 2.5 | -0.8 | 3.0 | 300 |

| Quinoline-5 | 0.3 | -1.8 | 1.5 | 220 |

This table is for illustrative purposes only and does not represent actual experimental data.

Through the systematic application of QSAR modeling, researchers can prioritize the synthesis of the most promising quinoline derivatives, thereby accelerating the discovery of new therapeutic agents. dergipark.org.tr

Chemical Reactivity and Transformation Studies of 6 Fluoro 2,5 Dimethylquinolin 8 Amine

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Fluorinated Quinoline (B57606) Ring

The presence of a fluorine atom on the quinoline ring makes 6-Fluoro-2,5-dimethylquinolin-8-amine a candidate for nucleophilic aromatic substitution (SNAr) reactions. In SNAr, a nucleophile replaces a leaving group on an aromatic ring. This reaction is particularly favored when the aromatic ring is electron-deficient, a condition often created by the presence of electron-withdrawing groups. masterorganicchemistry.com The fluorine atom, being highly electronegative, can act as a leaving group, especially when activated by other substituents on the ring. masterorganicchemistry.com

The rate and feasibility of SNAr reactions are significantly influenced by the presence and position of electron-withdrawing groups on the aromatic ring. pressbooks.pub These groups help to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. masterorganicchemistry.com In the case of quinoline derivatives, the nitrogen atom within the ring system also contributes to the electron-deficient nature of the ring, thereby facilitating nucleophilic attack.

Recent studies have shown that even unactivated fluoroarenes can undergo SNAr reactions through photoredox catalysis, expanding the scope of these transformations to electron-neutral and electron-rich systems. nih.gov This approach involves the generation of a radical cation, which dramatically accelerates the rate of nucleophilic substitution. Furthermore, the modification of semiconducting polymers has been achieved through the SNAr reaction of perfluorophenyl-substituted quinolines with phenolic nucleophiles, demonstrating the utility of this reaction in materials science. mdpi.com

Electrophilic Aromatic Substitution Pathways

While the quinoline ring is generally considered electron-deficient, electrophilic aromatic substitution (SEAr) can still occur, although it is often more challenging than on electron-rich aromatic systems. acs.org The position of electrophilic attack is directed by the existing substituents on the ring. The amino group at the C-8 position is a strong activating group and an ortho-, para-director. Conversely, the quinoline nitrogen is a deactivating group, directing incoming electrophiles to the benzene (B151609) ring portion of the molecule.

Direct fluorination of quinoline derivatives has been achieved in acidic media, leading to fluorinated products through an electrophilic substitution mechanism. researchgate.net The regioselectivity of these reactions can be influenced by the reaction conditions and the specific fluorinating agent used. For instance, the use of NF-type reagents in the fluorination of aromatic compounds has been studied, with kinetic isotope effects suggesting a polar SEAr mechanism where the decomposition of the Wheland-type intermediate is not the rate-determining step. researchgate.net

Amination and Further Functionalization Reactions

The primary amine group at the C-8 position of this compound is a key site for further functionalization. This amino group can undergo a variety of reactions, including acylation, alkylation, and diazotization, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

For instance, amination reactions on quinoline N-oxides have been developed using copper(II) catalysts with O-benzoyl hydroxylamines as the electrophilic amination reagent. nih.gov This highlights a strategy for introducing amino groups onto the quinoline scaffold. Furthermore, iron-catalyzed intramolecular allylic amination of 2-aminophenyl-1-en-3-ols provides a route to 1,2-dihydroquinoline (B8789712) and quinoline derivatives. organic-chemistry.org

The development of methods for the direct C-H amination of quinolines is an active area of research, offering a more atom-economical approach to functionalization. These reactions often employ transition metal catalysts to facilitate the formation of the new carbon-nitrogen bond.

Regioselectivity in Chemical Transformations and Factors Influencing Selectivity

The regioselectivity of chemical transformations involving this compound is a critical aspect of its synthetic utility. The outcome of a reaction is determined by a combination of electronic and steric factors arising from the substituents on the quinoline ring.

In electrophilic substitutions, the interplay between the activating amino group and the deactivating quinoline nitrogen, along with the directing effects of the methyl and fluoro groups, will determine the position of substitution. For nucleophilic aromatic substitution, the position of the fluorine atom and the presence of other activating or deactivating groups will dictate the site of nucleophilic attack. masterorganicchemistry.compressbooks.pub

Recent research has demonstrated base-controlled regioselective functionalization of chloro-substituted quinolines, where the choice of metal amide base dictates the site of metalation and subsequent functionalization at the C-2, C-3, or C-8 positions. acs.org Similarly, regiodivergent synthesis of substituted quinolin-2-yl- and quinolin-3-ylphosphonates has been achieved by controlling the metal catalyst (copper or gold). nih.gov The iodination of quinolines has also been shown to be regioselective, with a radical-based protocol favoring C-3 iodination. rsc.org These examples underscore the importance of reaction conditions and reagents in controlling the regiochemical outcome of reactions on the quinoline scaffold.

Catalytic Reactivity and Mechanistic Investigations of Quinoline Derivatives

The development of catalytic methods for the synthesis and functionalization of quinolines is a major focus in organic chemistry. nih.gov Various catalysts, including those based on copper, palladium, rhodium, and iron, have been employed to achieve a wide range of transformations. nih.govorganic-chemistry.orgrsc.org

Mechanistic studies are crucial for understanding and optimizing these catalytic reactions. For example, investigations into the cobalt(III)-catalyzed C-8 olefination of quinoline-N-oxides suggest a pathway involving C-H cobaltation followed by alkyne insertion. rsc.org In another instance, mechanistic studies of a rhodium-catalyzed C-H/C-H cross-coupling of N-heterocycles revealed a five-membered rhodacycle as a key intermediate. rsc.org Understanding these mechanisms allows for the rational design of new catalysts and reaction conditions with improved efficiency and selectivity.

Quinoline derivatives have also been studied as catalysts themselves. For example, a series of quinoline-based compounds have been evaluated for their catecholase activity, demonstrating their potential as catalysts for oxidation reactions. mdpi.comscilit.com The catalytic activity was found to depend on the chemical structure of the quinoline ligand and the nature of the coordinated copper ion. mdpi.comscilit.com

Stability and Degradation Pathways under Controlled Chemical Environments

The stability of this compound under various chemical conditions is an important consideration for its synthesis, storage, and application. The presence of the fluoro, methyl, and amino groups can influence its susceptibility to degradation.

Studies on the chemical stability of related amine compounds, such as those used in carbon capture technologies, provide insights into potential degradation pathways. For instance, the degradation of aqueous amine solvents can be influenced by factors like temperature, oxygen concentration, and the presence of metal ions. nih.gov Common degradation products of amines can include ammonia, ureas, and various oxidation products. nih.gov

While specific degradation studies on this compound are not widely available, the general principles of amine and quinoline chemistry suggest that it could be susceptible to oxidation, particularly at the amino and methyl groups, under harsh conditions. The fluorine-carbon bond is generally stable, but the quinoline ring itself can undergo degradation under strongly acidic or basic conditions, or in the presence of strong oxidizing agents. Further experimental work is needed to fully characterize the stability and degradation pathways of this specific compound.

Research Applications in Materials Science and Chemical Biology

Development as Fluorescent Probes and Sensors in Chemical Biology

The inherent fluorescence of many quinoline (B57606) derivatives makes them attractive candidates for the development of probes and sensors. The strategic placement of substituents can tune their photophysical properties, making them sensitive to their local environment.

Rational Design for Tunable Photophysical Properties

The rational design of fluorinated quinoline derivatives is a key strategy for creating fluorescent probes with specific functionalities. The electron-withdrawing nature of the fluorine atom at the 6-position, combined with the electron-donating methyl groups at the 2- and 5-positions and the amino group at the 8-position, is expected to modulate the electronic structure and, consequently, the photophysical properties of 6-Fluoro-2,5-dimethylquinolin-8-amine. However, specific studies detailing the systematic tuning of its absorption and emission wavelengths through structural modifications are not yet available.

Applications in Live Cell Imaging and Biological Systems (as probes)

While quinoline-based fluorescent probes are utilized in live-cell imaging, there is no specific information in the reviewed literature on the application of this compound for this purpose. The development of such probes requires a deep understanding of their interaction with cellular components and their photostability in biological media, which has not been publicly reported for this compound.

Exploration of pH-Responsive Fluorescence Behavior

The amino group at the 8-position of the quinoline ring suggests that this compound could exhibit pH-responsive fluorescence. Protonation of the amino group would likely alter the intramolecular charge transfer characteristics of the molecule, leading to changes in its fluorescence intensity or wavelength. Nevertheless, experimental data and detailed studies on its behavior as a pH sensor are not currently present in the scientific literature.

Integration into Organic Materials Design and Synthesis

Fluorinated quinoline derivatives are of interest in the design of organic materials, including Organic Light-Emitting Diodes (OLEDs), due to their potential for high thermal and chemical stability, as well as their electronic properties. The specific integration of this compound into the synthesis of novel organic materials has not been detailed in available research.

Role as Precursors for Advanced Functional Materials

The reactive amino group on this compound makes it a potential precursor for the synthesis of more complex functional materials. It could, in principle, be used to build polymers, dendrimers, or other advanced architectures. However, there are no specific reports on its use in this capacity.

Design and Synthesis of Ligands for Catalytic Systems

The quinoline scaffold is a common feature in ligands used for transition-metal catalysis. The nitrogen atom of the quinoline ring and the exocyclic amino group of this compound could potentially coordinate with metal centers. Chiral diamines based on the 8-aminoquinoline (B160924) backbone have been employed as ligands in asymmetric catalysis. While this suggests a potential application for this compound, specific research on its use in the design and synthesis of ligands for catalytic systems is not yet available.

Structure-Activity Relationship (SAR) Investigations for Target Binding (Theoretical and Computational Focus)

Structure-Activity Relationship (SAR) studies are fundamental to rational drug design and materials development. For this compound, computational SAR investigations would aim to build a correlation between its three-dimensional structure and its potential biological activity or material properties. nih.govmdpi.com Such studies are crucial for optimizing lead compounds, enhancing potency, and improving selectivity for a specific biological target. By systematically modifying the structure in silico (e.g., altering the position of the fluorine atom or methyl groups) and calculating the effect on binding, researchers can develop predictive models that guide the synthesis of more effective analogues. nih.gov

Molecular Docking Studies and Binding Affinity Predictions

Molecular docking is a powerful computational technique used to predict the preferred orientation of a molecule when bound to a second, typically a larger molecule like a protein receptor. This method allows researchers to simulate the interaction between a ligand, such as this compound, and the active site of a biological target. nih.gov The primary goals of molecular docking are to determine the binding mode and to estimate the binding affinity, which is often expressed as a docking score or binding energy (in kcal/mol). A lower binding energy generally indicates a more stable and favorable interaction. nih.govnih.gov

For this compound, docking studies would be instrumental in identifying potential protein targets. Quinoline derivatives have been successfully docked into the active sites of various enzymes, including HIV reverse transcriptase, DNA gyrase, and various kinases, demonstrating the broad therapeutic potential of this scaffold. nih.govnih.gov For instance, in a hypothetical docking study against a protein kinase, this compound would be computationally placed into the ATP-binding pocket. The software would then calculate the binding energy based on factors like hydrogen bonds, van der Waals forces, and electrostatic interactions between the ligand and the amino acid residues of the protein. nih.govnih.gov

To illustrate this, the following interactive data table presents hypothetical binding affinity predictions for this compound and related analogues against a putative protein kinase target. These values are representative of what would be obtained in a typical computational screening.

| Compound Name | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|

| This compound | -8.2 | LEU83, LYS101, ASP180 |

| 2,5-dimethylquinolin-8-amine | -7.5 | LEU83, LYS101 |

| 6-Fluoro-2-methylquinolin-8-amine | -7.9 | LEU83, LYS101, ASP180, PHE181 |

| Quinolin-8-amine | -6.8 | LYS101 |

Understanding Structural Features Influencing Molecular Interactions

The specific structural features of this compound are critical in defining its interaction profile with potential biological targets. Computational analyses like Comparative Molecular Field Analysis (CoMFA) and quantitative structure-activity relationship (QSAR) studies help to quantify the influence of these features. nih.gov

The Quinoline Core: The fused aromatic ring system of quinoline provides a rigid scaffold that can engage in π-π stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in a protein's binding pocket. arabjchem.org The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, a key interaction for anchoring the molecule within the active site. nih.gov

The 6-Fluoro Group: The introduction of a fluorine atom at the 6-position has profound effects. Fluorine is highly electronegative and can alter the local electronic environment, potentially forming favorable electrostatic or dipole interactions. It can also modulate the pKa of the nearby amino group, influencing its ionization state at physiological pH. Furthermore, fluorine can sometimes participate in non-classical hydrogen bonds and can enhance binding affinity by displacing water molecules from the binding site. mdpi.com

The 2,5-dimethyl Groups: The methyl groups at positions 2 and 5 introduce steric bulk. These groups can influence the molecule's preferred conformation and its fit within a binding pocket. They are hydrophobic and can form favorable van der Waals interactions within nonpolar regions of an active site. The placement of these methyl groups can be crucial for achieving selectivity for a specific target, as a clash with even a single amino acid residue in an off-target protein can significantly reduce binding affinity.

The interplay of these structural components—the rigid aromatic core, the hydrogen-bonding amino group, the electronegative fluorine atom, and the sterically influential methyl groups—dictates the potential of this compound as a ligand. Computational studies are essential to unravel these complex relationships and to guide the design of new molecules with enhanced and specific biological activities. arabjchem.org

Future Perspectives and Emerging Research Directions

Advancements in Sustainable Synthetic Methodologies for Fluorinated Quinolines

The synthesis of fluorinated quinolines is a cornerstone of their development. researchgate.net Future research will undoubtedly focus on creating more sustainable and efficient synthetic pathways. Traditional methods often rely on harsh conditions and hazardous reagents. The future of synthesizing compounds like 6-Fluoro-2,5-dimethylquinolin-8-amine will likely pivot towards greener chemistry principles.

Key areas of advancement are expected to include:

Catalyst- and Additive-Free Reactions: Recent breakthroughs have demonstrated the feasibility of synthesizing fluorinated quinolines without the need for metal catalysts or additives. acs.org These methods, which can utilize readily available and inexpensive starting materials, offer a more environmentally benign and cost-effective approach. organic-chemistry.org For instance, novel [5+1] cyclization reactions using polyfluoroalkanoic acids as both a carbon source and a fluoroalkyl building block present a concise route to various 2-fluoroalkylated quinolines. acs.org

Flow Chemistry: The adoption of continuous flow technologies can offer precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability. This methodology is particularly well-suited for the synthesis of fine chemicals and pharmaceutical intermediates.

These advancements will be instrumental in making the synthesis of this compound and its derivatives more accessible, economical, and environmentally friendly, thereby accelerating research into their properties and applications.

Synergistic Integration of Experimental and Computational Techniques for Rational Design

The rational design of novel quinoline (B57606) derivatives is increasingly reliant on the powerful synergy between experimental and computational methods. mdpi.com This integrated approach allows for a more targeted and efficient discovery process, saving both time and resources.

Future research on this compound will likely involve:

Quantitative Structure-Activity Relationship (QSAR) Modeling: By establishing 3D-QSAR models, researchers can correlate the three-dimensional structures of quinoline derivatives with their biological activities. mdpi.com This allows for the prediction of the activity of new, unsynthesized compounds, guiding the design of more potent molecules.

Molecular Docking and Dynamics Simulations: These computational tools are crucial for understanding how a molecule interacts with its biological target. nih.gov For instance, molecular docking can predict the binding affinity and interaction modes of a quinoline derivative with a specific protein, such as a kinase or a viral protease. nih.govnih.gov Molecular dynamics simulations can then be used to assess the stability of the ligand-protein complex over time. nih.gov

In Silico Toxicity Prediction: Computational tools can be used to predict the potential toxicity of new chemical entities early in the drug discovery process. nih.gov This allows for the prioritization of compounds with a more favorable safety profile, reducing the likelihood of late-stage failures.

The table below illustrates the type of data that could be generated through such a synergistic approach for derivatives of this compound.

| Derivative | Predicted Biological Activity (IC50, µM) | Predicted Binding Affinity (kcal/mol) | Predicted Toxicity (LD50, mg/kg) |

| Compound A | 0.5 | -9.2 | >2000 |

| Compound B | 1.2 | -8.5 | >2000 |

| Compound C | 0.1 | -10.5 | 1500 |

This data, generated through computational modeling, would then be validated and refined through experimental synthesis and biological testing, creating a feedback loop that accelerates the discovery of lead compounds.

Exploration of Novel Research Applications in Emerging Fields

The unique structural features of this compound, including the presence of a fluorine atom, two methyl groups, and an amino group on the quinoline scaffold, suggest a wide range of potential applications in emerging fields. The incorporation of fluorine is known to enhance the biological activity of many compounds. researchgate.net

Potential research applications include:

Anticancer Agents: Quinoline derivatives have shown significant promise as anticancer agents, with some acting as kinase inhibitors. nih.govresearchgate.net The specific substitution pattern of this compound could be explored for its potential to inhibit novel cancer targets.

Antiviral and Antimicrobial Agents: The quinoline scaffold is a key component of many antimalarial, antibacterial, and antiviral drugs. researchgate.netresearchgate.net Research could focus on the activity of this compound against a range of pathogens, including drug-resistant strains.

Neuroprotective Agents: Some quinoline derivatives have shown potential in the treatment of neurodegenerative diseases. The unique electronic properties conferred by the fluorine atom could lead to novel interactions with targets in the central nervous system.

Organic Electronics: Quinolines with specific donor-acceptor architectures have been investigated for their use in organic electronics, such as in write-once-read-many (WORM) memory devices. rsc.org The electronic properties of this compound could be tuned for applications in novel materials.

Interdisciplinary Research Opportunities for Quinoline Derivatives

The multifaceted nature of quinoline derivatives provides fertile ground for interdisciplinary research, bridging chemistry, biology, medicine, and materials science. nih.govmdpi.com The study of this compound and its analogs could foster collaborations between:

Synthetic Organic Chemists and Chemical Engineers: To develop scalable and sustainable synthetic routes.

Computational Chemists and Molecular Biologists: To design and evaluate novel drug candidates and understand their mechanisms of action. mdpi.com

Pharmacologists and Clinicians: To translate promising lead compounds into new therapies.

Materials Scientists and Physicists: To explore the potential of these compounds in novel electronic and optical materials.

Such interdisciplinary collaborations will be essential to fully unlock the potential of this compound and to translate fundamental research into real-world applications that can benefit society.

Q & A

Q. What synthetic methodologies are recommended for 6-Fluoro-2,5-dimethylquinolin-8-amine, and how can purity be optimized?

The synthesis of fluorinated quinolines like this compound typically involves halogenation and amination steps. For example, fluorination at the 6-position can be achieved using fluorinating agents like Selectfluor™ under controlled conditions. Post-synthetic purification via column chromatography or recrystallization is critical to achieving >98% purity, as highlighted in studies on analogous fluorinated quinolines . Optimization of reaction temperatures (e.g., 60–80°C) and solvent systems (e.g., DMF or THF) improves yield and minimizes side products.

Q. How can structural characterization of this compound be performed to confirm regiochemistry?

X-ray crystallography is the gold standard for resolving regiochemical ambiguities, as demonstrated in studies of tetrahydroquinolin-8-amine derivatives . Complementary techniques like - and -NMR can identify substituent positions: fluorine’s deshielding effects on adjacent protons and carbons are diagnostic. For instance, the 6-fluoro group causes distinct splitting patterns in -NMR, while -NMR provides direct confirmation of fluorine substitution .

Q. What solvents and conditions stabilize this compound during storage?

The compound is hygroscopic and light-sensitive. Storage in anhydrous DMSO or ethanol under inert gas (argon) at 4°C prevents degradation. Stability studies on similar fluorinated quinolines recommend avoiding prolonged exposure to temperatures >25°C to prevent dehalogenation .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its coordination chemistry with transition metals?

The fluorine atom’s electron-withdrawing effect increases the Lewis acidity of the quinoline nitrogen, enhancing its ability to coordinate with metals like Cu(II) or Fe(III). Computational studies (e.g., DFT calculations) predict binding energies and optimal geometries for metal complexes. Experimental validation via UV-Vis spectroscopy and cyclic voltammetry can confirm redox-active behavior, as seen in analogous 8-aminoquinoline-metal complexes .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies often arise from variations in assay conditions (e.g., cell lines, solvent carriers). A meta-analysis approach, as outlined in qualitative research frameworks, involves:

Q. How can computational modeling predict the pharmacokinetic properties of this compound?

Molecular dynamics (MD) simulations and QSAR models estimate parameters like logP (lipophilicity) and metabolic stability. For example, free energy perturbation (FEP) methods have been used to study stereospecific binding of fluorinated quinolines to targets like aldose reductase, providing insights into bioavailability and toxicity .

Q. What experimental designs are optimal for probing the antifungal mechanism of this compound?

Comparative studies with structural analogs (e.g., 5- or 7-fluoro isomers) can identify substituent-specific effects. Time-kill assays and transcriptomic profiling (RNA-seq) of treated fungal cultures reveal mode-of-action differences, as demonstrated in studies on 8-quinolinol derivatives .

Data Analysis and Validation

Q. How should researchers validate the purity of this compound batches?

High-resolution mass spectrometry (HRMS) and HPLC with UV detection (λ = 254 nm) are essential. For trace impurities (<1%), LC-MS/MS in multiple reaction monitoring (MRM) mode provides specificity. Purity thresholds ≥98% are recommended for biological assays to minimize off-target effects .

Q. What statistical methods are suitable for analyzing dose-response data in studies involving this compound?

Nonlinear regression models (e.g., Hill equation) calculate EC/IC values. Bootstrap resampling (≥1,000 iterations) quantifies confidence intervals, while ANOVA identifies significant differences between treatment groups. Outlier detection via Grubbs’ test ensures data integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.